molecular formula C14H10ClNO3 B168789 2-Benzamido-5-chlorobenzoic acid CAS No. 19407-45-5

2-Benzamido-5-chlorobenzoic acid

Cat. No.: B168789
CAS No.: 19407-45-5
M. Wt: 275.68 g/mol
InChI Key: YNLZRYPBTGDJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-5-chlorobenzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid, where the hydrogen atom in the amide group is replaced by a benzoyl group, and a chlorine atom is substituted at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzamido-5-chlorobenzoic acid can be synthesized through the condensation of 2-amino-5-chlorobenzoic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The use of automated systems for the addition of reagents and continuous monitoring of the reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization Reactions: Primary amines are used, and the reaction is typically carried out under reflux conditions.

Major Products Formed:

Scientific Research Applications

2-Benzamido-5-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-5-chlorobenzoic acid and its derivatives involves interaction with specific molecular targets. For instance, quinazolinone derivatives formed from this compound have been shown to inhibit enzymes such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair . This inhibition can lead to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form a wide range of biologically active derivatives. Its structural features, such as the benzamido and chloro groups, provide versatility in chemical reactions, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-benzamido-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZRYPBTGDJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424216
Record name 2-benzamido-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19407-45-5
Record name 2-(Benzoylamino)-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19407-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzamido-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzamido-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzamido-5-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Benzamido-5-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Benzamido-5-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Benzamido-5-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Benzamido-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.